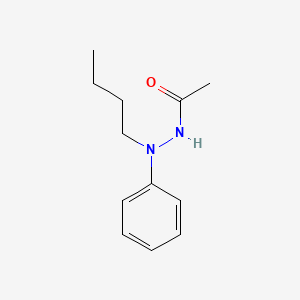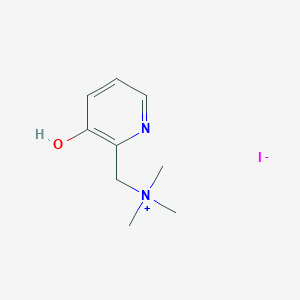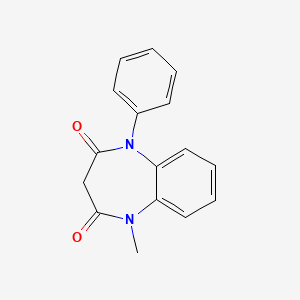
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-
Descripción general
Descripción
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- , commonly known as alprazolam , is a benzodiazepine derivative. Benzodiazepines are a class of compounds with diverse central nervous system-related activities. Alprazolam exhibits anxiolytic properties and is clinically used to manage anxiety disorders, panic disorders, and agoraphobia. Its unique clinical profile sets it apart from other benzodiazepines .
Synthesis Analysis
Molecular Structure Analysis
Alprazolam’s molecular structure consists of a 1,4-benzodiazepine skeleton fused with a 1,2,4-triazole ring . This unique arrangement contributes to its pharmacological properties. The 3D model of the GABA A receptor (constructed based on the X-ray crystal structure of homopentameric Caenorhabditis elegans glutamate-gated chloride channel) serves as a template for understanding alprazolam’s binding mode to the receptor. Docking studies reveal essential interactions between the drug and the receptor .
Chemical Reactions Analysis
The synthesis of alprazolam involves several chemical reactions, including cyclization, acetylation, and chlorination. These reactions lead to the formation of the final product, alprazolam. The mild conditions employed in this synthesis contribute to its practical applicability .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Stereochemistry and Molecular Structure
- Nuclear Magnetic Resonance Spectra of Psychotherapeutic Agents: The stereochemistry of 1H-1,5-benzodiazepine-2,4(3H,5H)-dione derivatives, such as clobazam and triflubazam, was determined using proton magnetic resonance. These compounds were found to exist in a single pseudo-boat cycloheptadiene-like conformation at room temperature, with a specific orientation of the 5-phenyl group (Aversa et al., 1980).
- Molecular Structure Analysis: The reaction of 3-allyl-1,5-dimethyl-1,5-benzodiazepine-2,4-dione and benzaldoxime led to a complex molecular structure with fused six- and seven-membered rings, indicating diverse conformations and spatial arrangements (Dardouri et al., 2010).
Synthesis and Chemical Properties
- Synthesis with Silica Sulfuric Acid: A study demonstrated the efficient synthesis of 1H-1,5-benzodiazepine derivatives using silica sulfuric acid, showcasing the compound's potential for various biological activities like antimicrobial and anthelmintic effects (Joshi et al., 2011).
- Theoretical Study on Molecular Properties: A theoretical investigation highlighted the three-dimensional structure of 1,5-benzodiazepin-2,4-dione and its derivatives, emphasizing their pharmacological relevance as potential carcinostatic compounds (Abirou et al., 2007).
Pharmacological and Biological Applications
- Pharmacological Interest in Derivatives: A study focused on the pharmacological interest in benzodiazepine derivatives due to their activity as carcinostatic compounds and effectiveness in anxiety relief, highlighting their lower potential for addiction and overdose harm compared to other drugs (Abirou et al., 2007).
- Synthesis and Activity of CCK2 Antagonists: Research on the synthesis of 1,5-dialkyl-1,5-benzodiazepines revealed their potential as CCK2 antagonists, indicating their role in developing new pharmacological agents (Roberts et al., 2011).
Mecanismo De Acción
Alprazolam acts as a positive allosteric modulator of the GABA A receptor , enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). By binding to specific sites on the receptor, it potentiates GABA-mediated chloride ion influx, resulting in neuronal hyperpolarization and reduced excitability. This mechanism underlies its anxiolytic and sedative properties .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17-13-9-5-6-10-14(13)18(16(20)11-15(17)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZYMDHMGHIKLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563131 | |
| Record name | 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- | |
CAS RN |
22316-24-1 | |
| Record name | 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deschloroclobazam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q5N4K3YV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


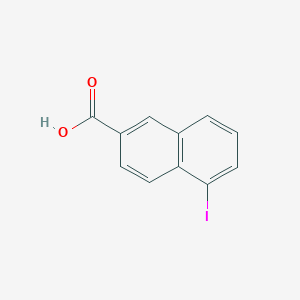
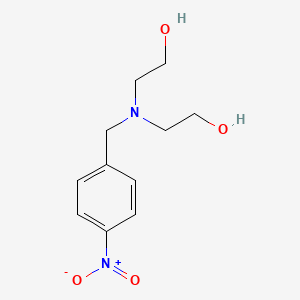
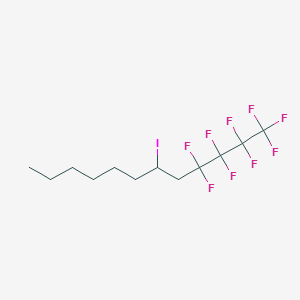

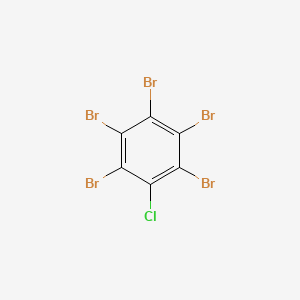
![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)

![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)
![5-Chloro-8-methyl-6-nitro-1,3-diphenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B3067061.png)

![N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]urea](/img/structure/B3067070.png)
